2-[2-oxo-2-(4-phenylpiperazino)ethyl]-1(2H)-phthalazinone
Description
Properties
Molecular Formula |
C20H20N4O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]phthalazin-1-one |
InChI |
InChI=1S/C20H20N4O2/c25-19(15-24-20(26)18-9-5-4-6-16(18)14-21-24)23-12-10-22(11-13-23)17-7-2-1-3-8-17/h1-9,14H,10-13,15H2 |
InChI Key |
QYRCQYYHOZLZJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4C=N3 |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation with Preformed Piperazine-Ketone Reagents
An alternative route involves synthesizing 2-bromo-1-(4-phenylpiperazino)ethanone first, followed by alkylation of phthalazinone. However, this method faces challenges due to the instability of α-bromo ketones, which often undergo undesired elimination or hydrolysis.
Reductive Amination Approaches
Condensation of 2-(2-aminoethyl)-1(2H)-phthalazinone with 4-phenylpiperazine-1-carbaldehyde in the presence of NaBH₃CN has been explored. While feasible, this method yields <50% due to competing imine formation.
Critical Parameters for Reaction Optimization
Solvent Polarity
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while acetone balances reactivity and solubility for alkylation.
Temperature Control
Elevated temperatures (>60°C) accelerate alkylation but risk decomposition of bromoacetyl intermediates. Substitution reactions proceed efficiently at mild temperatures (25–40°C).
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7)
-
Recrystallization : Ethanol or toluene
Scalability and Industrial Feasibility
The two-step synthesis (alkylation + substitution) is scalable to multi-gram quantities with consistent yields. Industrial adaptations may employ continuous-flow reactors to mitigate exothermic risks during alkylation .
Chemical Reactions Analysis
Types of Reactions
2-[2-oxo-2-(4-phenylpiperazino)ethyl]-1(2H)-phthalazinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[2-oxo-2-(4-phenylpiperazino)ethyl]-1(2H)-phthalazinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-oxo-2-(4-phenylpiperazino)ethyl]-1(2H)-phthalazinone involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, while the phthalazinone core can inhibit certain enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Phthalazinone derivatives exhibit diverse biological activities influenced by substituents at positions 1, 2, and 3. Below is a comparative analysis of 2-[2-oxo-2-(4-phenylpiperazino)ethyl]-1(2H)-phthalazinone with key analogs:
Table 1: Structural and Functional Comparison of Phthalazinone Derivatives
Key Findings:
Substitution at Position 2: The 4-phenylpiperazinoethyl group in the target compound may enhance receptor binding affinity compared to Talastine’s dimethylaminoethyl group, which is smaller and less lipophilic .
Antimicrobial Activity: Phthalazinones with alkyl/alkoxy side chains (e.g., compounds 6a-d in ) demonstrated moderate antimicrobial activity against Bacillus (15–18 mm inhibition zones) and Candida albicans (12–14 mm) . The target compound’s piperazine group, however, may reduce microbial efficacy due to increased polarity.
Enzyme Inhibition: MV-54454, a 4-phenylphthalazine derivative, inhibits PDE-VA, suggesting that the target compound’s 4-phenylpiperazino group could similarly modulate PDE isoforms .
Synthetic Accessibility: Synthesis of 4-substituted phthalazinones (e.g., Talastine) typically involves cyclization with hydrazine hydrate or POCl3/PCl5, as described in and . The 4-phenylpiperazinoethyl group in the target compound likely requires specialized coupling reagents for piperazine introduction.
Research Implications and Limitations
- Synthetic Challenges: Limited methods for modifying the benzene ring of phthalazinones () may complicate further derivatization .
- Comparative Gaps : Structural analogs like MV-54454 and Talastine have well-documented activities, but the target compound’s unique substituents necessitate targeted assays to validate hypothesized effects.
Q & A
Q. What are the common synthetic routes for preparing 2-[2-oxo-2-(4-phenylpiperazino)ethyl]-1(2H)-phthalazinone?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting a phthalazinone precursor (e.g., 4-substituted-1-chlorophthalazine) with 4-phenylpiperazine in the presence of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions. The product is isolated via ice-water quenching, filtration, and recrystallization from ethanol . Alternative routes employ coupling agents like maleic anhydride or succinic anhydride in n-butanol under reflux, followed by purification using solvent recrystallization .
Q. Which spectroscopic techniques are critical for characterizing phthalazinone derivatives?
Key techniques include:
- FT-IR : Identifies carbonyl (C=O) and amine (N-H) functional groups. For example, the C=O stretch in phthalazinones appears near 1680–1700 cm⁻¹ .
- NMR (¹H/¹³C) : Confirms substituent positions. The piperazine protons resonate as broad singlets (δ 2.5–3.5 ppm), while aromatic protons from the phenyl group appear at δ 6.8–7.5 ppm .
- UV-Vis : Monitors π→π* transitions in the phthalazinone core (λmax ~250–300 nm) .
Q. What in vitro assays are used to evaluate the biological activity of phthalazinone derivatives?
Common assays include:
- Thromboxane A2 (TXA2) synthetase inhibition : Measured via ELISA to quantify TXB₂ (a stable TXA2 metabolite) reduction in platelet-rich plasma .
- Bronchodilation : Assessed using isolated guinea pig tracheal rings pre-contracted with histamine or carbachol .
- Antihypertensive activity : Evaluated using angiotensin-converting enzyme (ACE) inhibition assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
- Catalyst use : Piperidine or triethylamine accelerates condensation reactions by deprotonating intermediates .
- Temperature control : Reflux at 80–100°C for 5–6 hours maximizes product formation while minimizing side reactions . Contradictory evidence exists for POCl₃/PCl₅ ratios; some protocols use equimolar amounts , while others vary stoichiometry based on substrate reactivity .
Q. What structural features of phthalazinones correlate with dual thromboxane A2 synthetase inhibition and bronchodilation?
Critical features include:
- 4-Position substituents : A 3-pyridyl or 5-thiazolyl group enhances TXA2 inhibition by interacting with the enzyme’s hydrophobic pocket .
- 2-Substituent hydrophobicity : Alkyl chains (e.g., ethyl or methyl) improve bronchodilatory activity by increasing membrane permeability .
- Polar group avoidance : Polar 2-substituents (e.g., hydroxyl) reduce bronchodilation efficacy due to reduced lipid solubility .
Q. How do computational methods aid in understanding phthalazinone bioactivity?
DFT/TD-DFT calculations predict:
- Electron distribution : The phthalazinone core’s electron-deficient nature facilitates interactions with enzymatic active sites .
- Hydrophobicity parameters : LogP values correlate with bronchodilatory efficacy, guiding structural modifications .
- Binding modes : Docking studies reveal hydrogen bonding between the piperazino group and TXA2 synthetase residues (e.g., His⁹⁹) .
Q. What strategies address solubility challenges in phthalazinone-based drug development?
- Prodrug design : Esterification of hydroxyl groups (e.g., ethyl acetate derivatives) improves aqueous solubility .
- Salt formation : Hydrochloride salts enhance stability and dissolution rates, as seen in analogs like azelastine HCl .
- Co-crystallization : Uracil or succinic acid co-crystals modify crystal lattice dynamics to increase bioavailability .
Data Contradictions and Resolution
Q. How should researchers reconcile conflicting data on the role of 4-position substituents in TXA2 inhibition?
While emphasizes 3-pyridyl groups for TXA2 inhibition shows 5-thiazolyl substituents achieve comparable activity . Resolution requires:
- Comparative assays : Test both substituents under identical conditions (e.g., enzyme concentration, incubation time).
- Molecular dynamics simulations : Model substituent interactions with TXA2 synthetase’s active site to identify binding affinity differences .
Methodological Best Practices
Q. What purification techniques are recommended for phthalazinone derivatives?
Q. How can structure-activity relationship (SAR) studies be systematically designed for phthalazinones?
- Scaffold diversification : Synthesize analogs with varying 2- and 4-substituents (e.g., alkyl, aryl, heteroaryl) .
- Bioisosteric replacement : Replace the piperazine ring with morpholine or piperidine to assess steric/electronic effects .
- Pharmacophore mapping : Overlay active/inactive analogs to identify essential functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
